Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a compound with the linear formula C9H15O3N3 . It is a solid substance . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is also corroborated by X-ray diffraction .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 169.23 .Scientific Research Applications
Synthetic Routes and Industrial Applications
The synthesis of Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate, an important compound in pharmaceutical manufacturing, has been explored in various studies. One notable research outlines the synthesis of Vandetanib, a potent kinase inhibitor used in cancer therapy, highlighting the importance of intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in industrial-scale production due to their higher yields and commercial viability (Mi, 2015).
Biological Applications
The 1,3,4-oxadiazole core, which is part of the compound's structure, has been extensively studied for its diverse pharmacological properties. Research has demonstrated that 1,3,4-oxadiazole-containing compounds exhibit a wide array of biological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. These findings underscore the significance of the 1,3,4-oxadiazole moiety as a versatile structural unit in the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020). Moreover, the oxadiazole ring's ability to act as a bioisostere for carboxylic acids, carboxamides, and esters further enhances its utility in medicinal chemistry.
Environmental and Analytical Chemistry Applications
In environmental science, tert-butyl derivatives have been evaluated for their potential in decomposition and transformation processes. For example, studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlight the utility of tert-butyl compounds in environmental remediation technologies. These studies demonstrate the feasibility of using advanced oxidation processes to convert pollutants into less harmful substances, thereby contributing to the field of environmental chemistry (Hsieh et al., 2011).
Safety and Hazards
This compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the hazard statements H315, H317, H319, and H400 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-10-14-11(15-20-10)9-16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGEYHBYOVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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